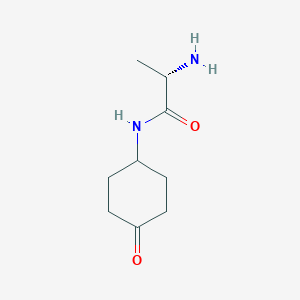![molecular formula C13H25N3O3 B7985867 [2-(2-Amino-acetylamino)-cyclohexyl]-carbamic acid tert-butyl ester](/img/structure/B7985867.png)
[2-(2-Amino-acetylamino)-cyclohexyl]-carbamic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(2-Amino-acetylamino)-cyclohexyl]-carbamic acid tert-butyl ester, a compound with multifaceted applications in chemical, biological, and industrial domains, offers a fascinating study due to its unique structure and versatile properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-Amino-acetylamino)-cyclohexyl]-carbamic acid tert-butyl ester involves a series of steps starting with the derivation of cyclohexane to introduce the carbamic acid tert-butyl ester group. This reaction typically requires controlled temperature conditions and specific catalysts to ensure the selective formation of the desired compound.
Industrial Production Methods: In industrial settings, the compound is produced via large-scale synthesis methods, often employing automated reactors to maintain consistent conditions. Optimizing the yield and purity of the product involves precise control over reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: [2-(2-Amino-acetylamino)-cyclohexyl]-carbamic acid tert-butyl ester undergoes a variety of chemical reactions including:
Oxidation: Transforming functional groups to introduce higher oxidation states.
Reduction: Reducing specific groups to modify the molecular structure.
Substitution: Replacing atoms or groups within the molecule to form derivatives.
Oxidizing agents: Such as potassium permanganate under acidic conditions.
Reducing agents: Like lithium aluminum hydride in dry ether.
Substituting agents: Halogens or alkyl groups in the presence of appropriate catalysts.
Major Products Formed: The reactions yield a diverse array of products, each with potential applications in different scientific and industrial fields. For instance, oxidation might produce carboxylic derivatives, while substitution could lead to the formation of various substituted carbamates.
Scientific Research Applications
In Chemistry: This compound serves as a precursor in synthesizing more complex molecules, aiding in the study of reaction mechanisms and new synthetic pathways.
In Biology: Used in biological research, it assists in the development of biochemical probes and therapeutic agents, contributing significantly to molecular biology and pharmacology.
In Medicine: Its derivatives are explored for potential pharmacological activities, including anti-inflammatory and anticancer properties.
In Industry: Industrial applications include its use in the manufacture of specialized polymers, coatings, and as an intermediate in organic synthesis processes.
Mechanism of Action
Molecular Targets and Pathways: The compound's mechanism of action involves interaction with specific molecular targets such as enzymes or receptors. It can modulate biological pathways by binding to active sites or altering the structural configuration of target molecules, thereby influencing various biochemical processes.
Comparison with Similar Compounds
Comparison with Other Similar Compounds: [2-(2-Amino-acetylamino)-cyclohexyl]-carbamic acid tert-butyl ester stands out due to its unique ester configuration and the presence of both amide and carbamate functionalities. Compared to its analogs, such as simple carbamates or amides, this compound offers enhanced reactivity and a broader spectrum of applications.
List of Similar Compounds:Carbamic acid derivatives
Amides with cyclohexyl groups
Ester-functionalized cyclohexanes
By distinguishing its structural and functional attributes, the compound exhibits a unique profile that makes it valuable across diverse scientific and industrial disciplines.
Properties
IUPAC Name |
tert-butyl N-[2-[(2-aminoacetyl)amino]cyclohexyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O3/c1-13(2,3)19-12(18)16-10-7-5-4-6-9(10)15-11(17)8-14/h9-10H,4-8,14H2,1-3H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOMHGOKJCMSLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCC1NC(=O)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-cyclopropyl-5,6,7,8-tetrahydro-1H-[1,2,4]triazolo[4,3-a][1,3]diazepine](/img/structure/B7985785.png)
![3-(oxan-4-yl)-5,6,7,8-tetrahydro-1H-[1,2,4]triazolo[4,3-a][1,3]diazepine](/img/structure/B7985787.png)
![3-pyridin-3-yl-5,6,7,8-tetrahydro-1H-[1,2,4]triazolo[4,3-a][1,3]diazepine](/img/structure/B7985791.png)
![3-(oxan-4-yl)-1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B7985795.png)
![3-cyclobutyl-5,6,7,8-tetrahydro-1H-[1,2,4]triazolo[4,3-a][1,3]diazepine](/img/structure/B7985815.png)
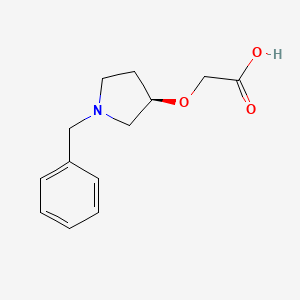
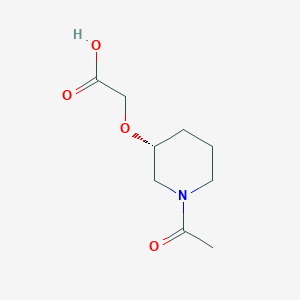
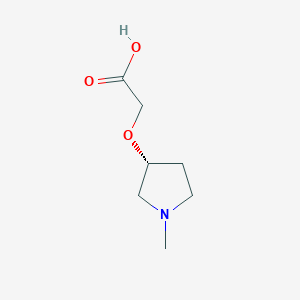
![2-[(3R)-1-methylpiperidin-1-ium-3-yl]oxyacetate](/img/structure/B7985847.png)
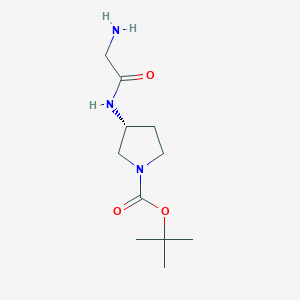
![[4-(2-Amino-acetylamino)-cyclohexyl]-carbamic acid tert-butyl ester](/img/structure/B7985864.png)
![(R)-3-[(2-Amino-ethyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester](/img/structure/B7985868.png)
![(R)-3-[(2-Amino-ethyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester](/img/structure/B7985875.png)
